8-Oxabicyclo[3.2.1]octane-3-carbaldehyde
Overview
Description
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O2. It is characterized by a unique structure that includes an oxabicyclo ring system and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Another method includes a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a basis for potential large-scale synthesis. Optimization of these methods for industrial applications would likely involve scaling up the reaction conditions and ensuring the availability of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, using nucleophiles such as Grignard reagents.
Major Products:
Oxidation: 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.
Reduction: 8-Oxabicyclo[3.2.1]octane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition or condensation reactions. These intermediates can then participate in further transformations, leading to the formation of complex products. The molecular targets and pathways involved in these reactions are typically dictated by the nature of the reagents and conditions used .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: This compound has a more complex tricyclic structure and is synthesized through similar methods involving glycal-derived enynes.
Uniqueness: 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is unique due to its oxabicyclo ring system combined with an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGSCLSLLKZVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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